6'-Propene-1-yl Gemfibrozil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

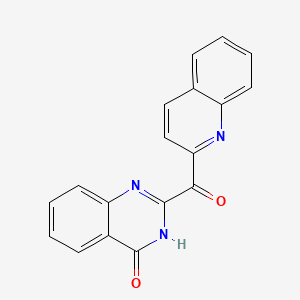

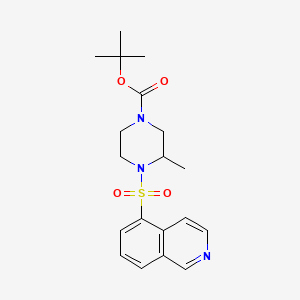

6’-Propene-1-yl Gemfibrozil is a compound with the molecular formula C18H26O3 . It is also known by other names such as 5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6’-Propene-1-yl Gemfibrozil consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) .

Physical And Chemical Properties Analysis

The molecular weight of 6’-Propene-1-yl Gemfibrozil is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 290.18819469 g/mol . The topological polar surface area of the compound is 46.5 Ų .

Scientific Research Applications

Pharmacological Properties of Gemfibrozil

Gemfibrozil is classified as a fibric acid derivative with distinct pharmacological effects compared to other drugs in its class. It is effective in reducing plasma triglyceride concentrations and has a significant impact on lowering total plasma cholesterol. The drug also increases high-density lipoprotein (HDL) cholesterol. These properties have made gemfibrozil a subject of interest in cardiovascular disease research, particularly in studies investigating its impact on reducing the incidence of cardiac events in patients with dyslipidaemia (Todd & Ward, 1988).

Gemfibrozil's Role in Drug Metabolism

Gemfibrozil has been identified as a strong inhibitor of Cytochrome P450 (CYP) 2C8, a major drug-metabolizing enzyme, due to the mechanism-based inhibition by gemfibrozil 1-O-β-glucuronide. This selective inhibition of CYP2C8, with minimal effects on other CYP enzymes, indicates gemfibrozil's potential in influencing the pharmacokinetics of CYP2C8 substrate drugs and highlights its importance in the study of drug-drug interactions (Tornio et al., 2017).

Potential Therapeutic Applications

Research has explored gemfibrozil's efficacy as a supportive treatment for late infantile neuronal ceroid lipofuscinosis (NCL), a lipid storage disorder. The safety and tolerability of gemfibrozil in children with NCL and other lipid storage disorders suggest its potential as an alternative to more invasive therapeutic approaches currently under investigation (Kim et al., 2017).

Mechanism of Action

Target of Action

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a lipid regulator used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . The primary target of Gemfibrozil is the peroxisome proliferator-activated receptor-α (PPARα), which plays a crucial role in lipid metabolism .

Mode of Action

Gemfibrozil, and by extension 6’-Propene-1-yl Gemfibrozil, activates PPARα, leading to alterations in lipid metabolism . This activation results in increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and an increase in lipoprotein lipase (LPL) activity . It also results in the inhibition of apolipoprotein B synthesis, increased peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of triglyceride-rich particles .

Biochemical Pathways

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil affects several biochemical pathways involved in lipid metabolism. These include the pathway for the synthesis and degradation of triglycerides and the reverse cholesterol transport pathway. The changes in these pathways lead to a decrease in serum triglycerides and an increase in HDL cholesterol .

Pharmacokinetics

It is known that the duration of action of gemfibrozil requires twice-daily dosing as the mean residence time of gemfibrozil is up to 96 hours in patients with chronic renal failure .

Result of Action

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil leads to a decrease in serum triglycerides and an increase in HDL cholesterol . This can help reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6’-Propene-1-yl Gemfibrozil interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 290.4 and a molecular formula of C18H26O3

Cellular Effects

The cellular effects of 6’-Propene-1-yl Gemfibrozil are not fully known. Gemfibrozil, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been shown to have neuroprotective effects, potentially slowing the progression of neurological disorders . It is also known to have effects on lipid metabolism, which could influence cell function .

Molecular Mechanism

The molecular mechanism of action of 6’-Propene-1-yl Gemfibrozil is not fully understood. Gemfibrozil, the parent compound, is known to increase plasma high-density lipoproteins (HDL) and decrease plasma triglycerides (TG) by stimulating the synthesis of apolipoprotein (apo) AI and apo AII . It is also known to inhibit the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 6’-Propene-1-yl Gemfibrozil at different dosages in animal models are not well documented. Gemfibrozil has been shown to have a dose-dependent reduction on the amplitude of jejunal contractions and urinary bladder contractions, and a relaxant effect on tracheal basal tone in experimental animals .

Metabolic Pathways

The metabolic pathways that 6’-Propene-1-yl Gemfibrozil is involved in are not well understood. Gemfibrozil is known to affect lipid metabolism . It increases the synthetic rates of apo AI and apo AII, which are involved in lipid transport .

Transport and Distribution

The transport and distribution of 6’-Propene-1-yl Gemfibrozil within cells and tissues are not well documented. Gemfibrozil is known to be 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein .

Subcellular Localization

The subcellular localization of 6’-Propene-1-yl Gemfibrozil and its effects on activity or function are not well understood. The parent compound gemfibrozil is known to have effects on various subcellular structures, including mitochondria .

Properties

IUPAC Name |

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPONSUILUXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798429-95-4 |

Source

|

| Record name | 6'-Propene-1-yl gemfibrozil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)